[2-(4-Methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple phenyl groups and a methylbenzoyl moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms the benzoyl group attached to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
[2-(4-Methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions, facilitating the formation of polymers under UV light.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [2-(4-Methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. As a photoinitiator, it absorbs UV light and undergoes a photochemical reaction, generating reactive species that initiate polymerization. This process involves the cleavage of chemical bonds and the formation of free radicals, which propagate the polymerization reaction .
Comparison with Similar Compounds
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications in polymer chemistry.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its high efficiency in initiating polymerization reactions.
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate: Used in specialized polymerization processes.
Uniqueness
[2-(4-Methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone is unique due to its specific structural arrangement, which imparts distinct photochemical properties. Its ability to act as a photoinitiator under UV light makes it valuable in various industrial and research applications.
Properties
CAS No. |
62422-90-6 |
---|---|
Molecular Formula |
C34H26O2 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
[2-(4-methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C34H26O2/c1-23-13-17-27(18-14-23)33(35)31-29(25-9-5-3-6-10-25)21-22-30(26-11-7-4-8-12-26)32(31)34(36)28-19-15-24(2)16-20-28/h3-22H,1-2H3 |
InChI Key |
HWGXENVWTHLFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2C(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.